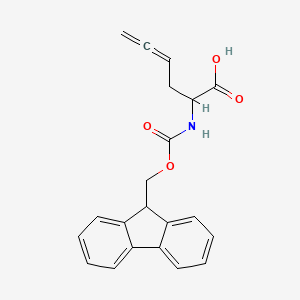
(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine is a chemical compound with the CAS Number: 592466-87-0. It has a molecular weight of 236.27 and its IUPAC name is 2-methyl-4-nitro-5-(1-piperazinyl)aniline . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine can be represented by the InChI code: 1S/C11H16N4O2/c1-8-6-11(15(16)17)10(7-9(8)12)14-4-2-13-3-5-14/h6-7,13H,2-5,12H2,1H3 . This indicates that the compound contains 11 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine are not available, amines in general are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Scientific Research Applications
Supramolecular Chemistry
A study by Jotani, Wardell, and Tiekink (2018) explored the supramolecular associations in polymorphs of a compound structurally similar to (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine, revealing insights into the formation of charge-assisted hydrogen bonds and three-dimensional architectures in crystals. This has implications for the design and synthesis of new materials with specific properties for technological applications, such as organic semiconductors and molecular sensors Jotani, Wardell, & Tiekink, 2018.
Antimicrobial Activities
Bektaş et al. (2007) synthesized new derivatives involving piperazine structures and evaluated their antimicrobial activities. The study highlights the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the global challenge of antibiotic resistance Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Metal Complex Synthesis
Research by Büyükkıdan and Özer (2013) focused on synthesizing novel phenolic Mannich bases derived from piperazine and their metal complexes. These complexes have potential applications in catalysis, material science, and the development of pharmaceuticals due to their unique structural and electronic properties Büyükkıdan & Özer, 2013.
Polymer Science
Yu, Seino, and Ueda (1999) explored the synthesis of ordered polymers using piperazine as a monomer. This research contributes to the field of polymer science, where such ordered structures can have applications in creating advanced materials with specific mechanical, thermal, and chemical properties Yu, Seino, & Ueda, 1999.
Environmental Science
Goldman, Fine, and Rochelle (2013) investigated the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture systems. Understanding these reactions is crucial for developing safer and more efficient carbon capture methods, which are vital for environmental protection and combating climate change Goldman, Fine, & Rochelle, 2013.
properties
IUPAC Name |
2-methyl-4-nitro-5-piperazin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-8-6-11(15(16)17)10(7-9(8)12)14-4-2-13-3-5-14/h6-7,13H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGACZJWYUFXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCNCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2970579.png)
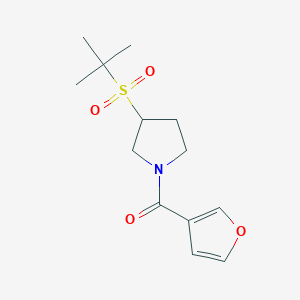
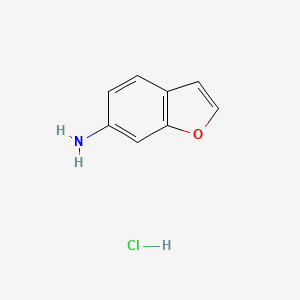
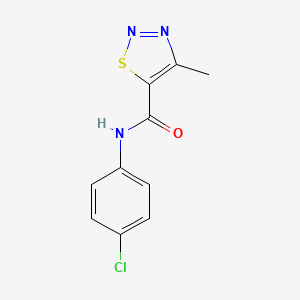
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2970586.png)

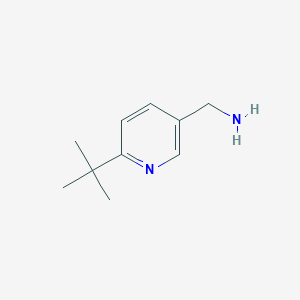
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2970591.png)
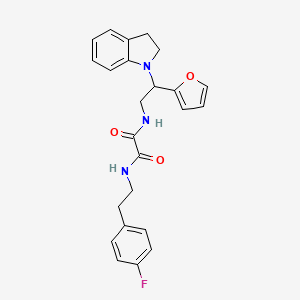
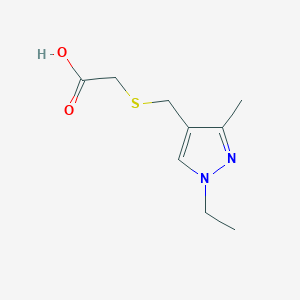
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970595.png)

![1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970597.png)
